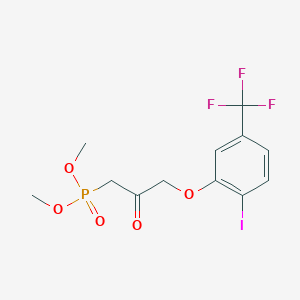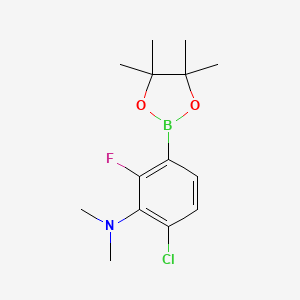![molecular formula C16H15N3O3 B11833388 Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate d'éthyle est un composé hétérocyclique qui a suscité un intérêt dans les domaines de la chimie médicinale et de la synthèse organique. Ce composé présente un noyau pyrrolo[3,2-d]pyrimidine, connu pour son activité biologique et ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate d'éthyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la condensation de la benzylamine avec l'acétoacétate d'éthyle, suivie d'une cyclisation et de transformations ultérieures de groupes fonctionnels. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir des rendements élevés et une pureté optimale.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des voies de synthèse optimisées qui maximisent l'efficacité et minimisent les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions réactionnelles évolutives pour produire de grandes quantités du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe oxo en groupe hydroxyle ou d'autres formes réduites.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent être utilisées pour remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des solvants spécifiques, des températures et des catalyseurs pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, ce qui augmente la polyvalence du composé.
Applications de la recherche scientifique
Le 5-Benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate d'éthyle présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies en raison de sa structure de base bio-active.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 5-Benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant ou modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive core structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate d'éthyle : Un composé étroitement lié avec une structure cyclique légèrement différente.
5-Benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-c]pyrimidine-7-carboxylate d'éthyle : Un autre composé similaire avec des variations dans le motif de fusion des cycles.
Unicité
Le 5-Benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate d'éthyle est unique en raison de sa structure cyclique et de ses groupes fonctionnels spécifiques, qui confèrent des activités biologiques et une réactivité chimique distinctes. Sa polyvalence dans la réalisation de diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux dans la recherche scientifique.
Propriétés
IUPAC Name |
ethyl 5-benzyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-22-16(21)12-9-19(8-11-6-4-3-5-7-11)14-13(12)17-10-18-15(14)20/h3-7,9-10H,2,8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKNAMQMDHJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1N=CNC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)

![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)








![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)
